3-Chloro-6-iodo-2-nitroanisole

Description

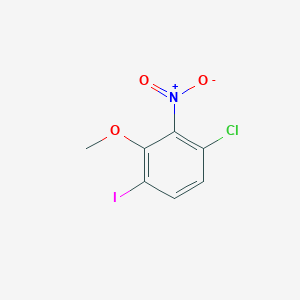

3-Chloro-6-iodo-2-nitroanisole is an organic compound with the molecular formula C7H5ClINO3 It is a derivative of anisole, where the methoxy group is substituted with chlorine, iodine, and nitro groups at specific positions on the benzene ring

Properties

Molecular Formula |

C7H5ClINO3 |

|---|---|

Molecular Weight |

313.48 g/mol |

IUPAC Name |

1-chloro-4-iodo-3-methoxy-2-nitrobenzene |

InChI |

InChI=1S/C7H5ClINO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3 |

InChI Key |

WRURCGZMBJERKV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-iodo-2-nitroanisole typically involves multi-step reactions starting from anisole. The general synthetic route includes:

Nitration: Anisole undergoes nitration to introduce the nitro group at the ortho or para position.

Halogenation: The nitrated anisole is then subjected to halogenation reactions to introduce chlorine and iodine atoms at the desired positions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-iodo-2-nitroanisole can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The iodine atom allows for cross-coupling reactions like Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products

Amino Derivatives: From the reduction of the nitro group.

Coupled Products: From cross-coupling reactions with various boronic acids.

Scientific Research Applications

3-Chloro-6-iodo-2-nitroanisole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-iodo-2-nitroanisole depends on its chemical reactivity. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The halogen atoms (chlorine and iodine) can participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-nitroanisole: Similar structure but lacks the iodine atom.

3-Iodo-4-nitroanisole: Similar structure but lacks the chlorine atom.

2-Chloro-5-iodoanisole: Similar structure but lacks the nitro group.

Uniqueness

3-Chloro-6-iodo-2-nitroanisole is unique due to the presence of both chlorine and iodine atoms along with the nitro group on the anisole ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biological Activity

3-Chloro-6-iodo-2-nitroanisole is an organic compound notable for its unique structural features, including a chloro group, an iodo group, and a nitro group attached to an anisole framework. This combination of substituents contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅ClI₁N₂O₃. The presence of halogen substituents (chlorine and iodine) along with a nitro group enhances its reactivity, making it a subject of interest in various chemical and biological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting a potential antimicrobial role for this compound.

- Anticancer Activity : The structural characteristics of this compound may contribute to its potential as an anticancer agent. Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines.

- Neuroprotective Effects : Some halogenated nitro compounds have been investigated for their neuroprotective properties, indicating that this compound might possess similar effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Nitroanisole | Nitro group on anisole | Antimicrobial properties |

| 3-Chloroaniline | Chloro group on aniline | Anticancer activity |

| 4-Iodo-2-nitrophenol | Iodo and nitro groups | Potential neuroprotective effects |

| 4-Chloro-3-nitrotoluene | Chloro and nitro groups | Insecticidal activity |

The combination of both chloro and iodo substituents along with a nitro group in this compound enhances its reactivity compared to these similar compounds, potentially leading to unique biological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities of halogenated nitro compounds, providing insights into the mechanisms underlying their effects:

- Antimicrobial Activity Study : A study focusing on halogenated nitrophenols demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The study suggested that the presence of halogens can enhance membrane permeability, leading to increased susceptibility of bacterial cells.

- Cytotoxicity Assays : Research involving structural analogs showed that certain derivatives exhibited cytotoxic effects in various cancer cell lines. The mechanism was proposed to involve the induction of apoptosis through mitochondrial pathways, highlighting the potential for therapeutic applications in oncology.

- Neuroprotection Mechanism Investigation : Compounds similar to this compound were evaluated for neuroprotective effects in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death by modulating oxidative stress pathways, suggesting potential applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.